4-Chloro-2-fluoroanisole
Overview
Description
4-Chloro-2-fluoroanisole is an organic compound with the molecular formula C7H6ClFO. It is a derivative of anisole, where the hydrogen atoms in the benzene ring are substituted by chlorine and fluorine atoms at the 4 and 2 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluoroanisole can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct halogenation of anisole. This process includes the use of chlorine and fluorine sources in the presence of a catalyst to achieve selective substitution at the desired positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoroanisole undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic aromatic substitution reactions: The compound can participate in reactions where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation and reduction reactions: These reactions can modify the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic aromatic substitution: Reagents like nitric acid or sulfuric acid under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic substitution: Products include substituted anisoles with various functional groups.
Electrophilic aromatic substitution: Products include nitroanisoles or sulfonated anisoles.
Oxidation: Products include anisole derivatives with oxidized functional groups.
Reduction: Products include reduced anisole derivatives.
Scientific Research Applications
4-Chloro-2-fluoroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is utilized in the synthesis of pharmaceutical agents, particularly in the development of drugs with specific biological activities.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoroanisole depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. In biological systems, its mechanism of action involves interaction with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
2-Chloro-4-fluoroanisole: Similar in structure but with different positions of chlorine and fluorine atoms.
3-Chloro-5-fluoroanisole: Another isomer with chlorine and fluorine atoms at the 3 and 5 positions.
4-Chloroanisole: Lacks the fluorine atom, making it less reactive in certain reactions.
2-Fluoroanisole: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness: 4-Chloro-2-fluoroanisole is unique due to the specific positions of the chlorine and fluorine atoms, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-chloro-2-fluoro-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUCVZDNIUACJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278849 | |
Record name | 4-Chloro-2-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-09-5 | |
Record name | 4-Chloro-2-fluoro-1-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluoroanisole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10330 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-2-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-fluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chloro-2-fluoroanisole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/727D82AC8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-Chloro-2-fluoroanisole?
A1: this compound is an organic compound with the molecular formula C7H6ClFO [, ]. Key structural features include:
Q2: How is this compound used in chemical synthesis?
A2: Research highlights this compound's utility as a starting material for synthesizing more complex molecules. For example, it serves as a precursor in the multi-step synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole []. This synthesis involves converting this compound into various intermediates, including:
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